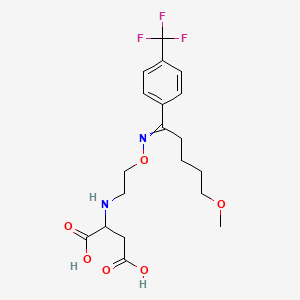

(S,S)-N,N'-Ethylenediglutamic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of glutamic acid derivatives, including compounds similar to "(S,S)-N,N'-Ethylenediglutamic Acid," involves strategic chemical reactions that enable the formation of complex structures from simpler precursors. For instance, the isolation and structural confirmation of similar amino acids from natural sources like poisonous mushrooms indicate the potential for biogenesis and synthetic mimicry of such compounds (Yamano & Shirahama, 1993).

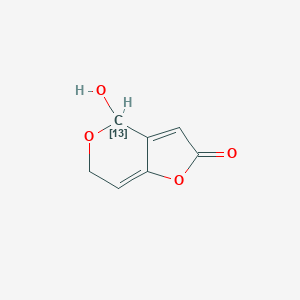

Molecular Structure Analysis

The molecular structure of glutamic acid derivatives is characterized by the presence of multiple functional groups that contribute to their chemical reactivity and interaction with biological systems. Techniques such as X-ray crystallography and NMR spectroscopy are crucial for elucidating these complex structures, providing insights into their three-dimensional configurations and potential reactivity patterns.

Chemical Reactions and Properties

Chemical reactions involving glutamic acid derivatives, including Michael addition and Diels-Alder reactions, highlight the compound's versatility in organic synthesis. These reactions facilitate the construction of diverse molecular architectures, showcasing the compound's role as a building block in synthesizing biologically active molecules (Menezes et al., 1989).

Scientific Research Applications

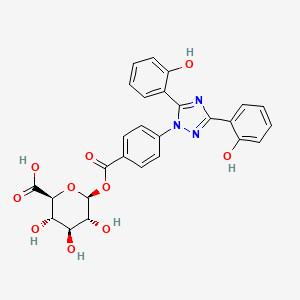

Biodegradable Chelating Agents : Ethylenediglutamic acid derivatives are studied for their potential as biodegradable alternatives to traditional chelating agents like EDTA and DTPA. These compounds are important for environmental applications due to their reduced impact on aquatic systems and can be used in various areas including detergents, soil remediation, and waste treatment (Pinto, Neto, & Soares, 2014).

Synthesis of Asymmetric Dienes : Research on derivatives of glutamic acid, such as ethyl N-dienyl pyroglutamates, shows their use in synthesizing new asymmetric dienes. These compounds demonstrate excellent diastereoselectivity in Diels-Alder reactions, which is crucial in the synthesis of various organic compounds (Menezes, Zezza, Sheu, & Smith, 1989).

Antimicrobial and Antiparasitic Properties : Certain derivatives of glutamic acid have been studied for their antimicrobial properties. For instance, DL-N-(gamma-glutamyl)-ethylamine demonstrated antimetabolite activity against Staphylococcus aureus and the parasitic flagellate Trichomonas vaginalis (Back, Sadovsky, & Lichtenstein, 1950).

Controlled Drug Release : Biodegradable copolymers based on glutamic acid have been evaluated for their permeability to proteins, suggesting their use in controlled drug release systems. These polymers can release therapeutic amounts of high-molecular-weight drugs, making them suitable for implantable drug delivery systems (Sidman, Steber, Schwope, & Schnaper, 1983).

Environmental Impact : The use of glutamic acid as a starting material for synthesizing biobased chemicals has been compared with their petrochemical equivalents. This research highlights the potential environmental benefits of using amino acids derived from biofuels production waste streams in chemical synthesis (Lammens, Potting, Sanders, & de Boer, 2011).

properties

| { "Design of Synthesis Pathway": "The synthesis pathway of (S,S)-N,N'-Ethylenediglutamic Acid involves the reaction of L-glutamic acid with ethylenediamine followed by cyclization to form the desired product.", "Starting Materials": [ "L-glutamic acid", "Ethylenediamine", "Sodium hydroxide", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve L-glutamic acid in ethylenediamine and add sodium hydroxide to the mixture.", "Step 2: Heat the mixture under reflux for several hours to form the intermediate product.", "Step 3: Cool the mixture and extract the intermediate product with diethyl ether.", "Step 4: Cyclize the intermediate product by heating it under reflux in ethylenediamine.", "Step 5: Cool the mixture and extract the (S,S)-N,N'-Ethylenediglutamic Acid with diethyl ether.", "Step 6: Purify the product by recrystallization." ] } | |

CAS RN |

34747-66-5 |

Molecular Formula |

C₁₂H₂₀N₂O₈ |

Molecular Weight |

320.3 |

synonyms |

N,N’-1,2-Ethanediylbis-L-glutamic Acid; Ethylenediamine-N,N’-diglutaric Acid; EDDG; L,L-N,N’-Ethylenediglutamic Acid; N,N’-Ethylenediaminebis(α-Glutaric Acid); |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)